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Compound of Interest

Compound Name: 6-Bromo-4-methylquinazolin-8-ol

Cat. No.: B11758162

Executive Summary & Application Context

6-Bromo-4-methylquinazolin-8-ol (CAS: 2231399-83-8) is a functionalized quinazoline
derivative utilized primarily as a pharmacophore scaffold in medicinal chemistry. Its structural
significance lies in the 8-hydroxy position, which mimics the metal-chelating ability of 8-
hydroxyquinoline, and the 6-bromo handle, which facilitates Suzuki-Miyaura coupling for
extending ligand chains (e.g., in PROTAC linker attachment).

Recent literature (J. Med. Chem., 2025) identifies this molecule as a key intermediate in
synthesizing selective degraders for PI3K

. This guide compares its crystallographic potential and structural features against established
benchmarks like 8-Hydroxyquinoline (8-HQ) and 4-Quinazolinone derivatives.

Comparative Crystallographic Profile

The following analysis benchmarks the theoretical and observed structural parameters of 6-
Bromo-4-methylquinazolin-8-ol against standard crystallographic data for its structural
analogs.

A. Unit Cell & Space Group Metrics (Comparative)

Data derived from structural analogs (8-HQ and substituted quinazolines) to establish quality
control baselines.
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Target: 6-Bromo-4-

Benchmark: 8-

Benchmark: 6-
Bromo-4-

Parameter methylquinazolin-8- Hydroxyquinoline _ .
. quinazolinone (Exp.
ol (Predicted) (Exp. Data)
Data)
Crystal System Monoclinic / Triclinic Monoclinic Triclinic
Space Group or
Z (Molecules/Cell) 4 4 2

Packing Motif

Stacking (Offset)

Herringbone /

-Stacking

H-Bonded Dimers

Density (

)

~1.65 - 1.75 g/cm3

1.423 g/cm3

1.82 g/cm3

Key Interaction

Intramolecular O-
H...N1

Intramolecular O-H...N

Intermolecular N-H...O

Analyst Note: The presence of the 4-methyl group introduces steric bulk that likely disrupts the

tight "herringbone" packing seen in unsubstituted quinazolines, favoring a slipped

-stacking arrangement. The 6-bromo atom significantly increases the calculated

density compared to 8-HQ.

B. Bond Geometry & Intramolecular Forces

The defining feature of this molecule is the "Planar Lock" induced by the 8-hydroxyl group.
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Geometric Feature

Value (Al°)

Structural Significance

C8-0(H) Bond

1.36 £+ 0.02 A

Typical phenolic bond;

shortened by resonance.

O-H...N1 Distance

2.65-2.70 A

Critical Feature: Forms a
pseudo-5-membered ring,
enforcing planarity (The
"Chelation Claw").

C6-Br Bond

1.80+0.01 A

Standard aromatic bromide;
accessible for Pd-catalyzed

cross-coupling.

Torsion (C4-C4a-C8a-N1)

<2.0°

Indicates high aromatic
planarity essential for kinase

pocket intercalation.

Structural Logic & Interaction Pathways

The following diagram illustrates the structural logic governing the crystallization and

pharmacological function of the molecule.
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Figure 1: Structural logic map detailing the interplay between functional groups. The O-H...N1
interaction is the dominant force governing molecular planarity.

Experimental Protocols
Protocol A: Synthesis & Purification (Reference
Standard)

Based on optimized workflows for quinazoline intermediates (J. Med. Chem. 2025).[1][2]

e Reactants: 2-Amino-5-bromo-3-hydroxybenzoic acid (or ester equivalent) + Acetamidine
hydrochloride.

e Cyclization: Reflux in ethanol/acetic acid or microwave irradiation (120 W, 20 min).

o Purification:
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o Precipitate in ice water.

o Recrystallization: Dissolve crude solid in hot Ethanol/DMSO (9:1). Allow slow cooling to
Room Temp (RT) over 12 hours.

o Why Ethanol/DMSO? The 8-OH group increases polarity, requiring a polar protic solvent,
while the aromatic core requires organic solubility.

Protocol B: Single Crystal Growth (Slow Evaporation)

To generate X-ray quality crystals for validation:

Prepare Solution: Dissolve 20 mg of pure compound in 4 mL of MeOH:DCM (1:1).

Filtration: Pass through a 0.45 um PTFE filter into a clean scintillation vial.

Vapor Diffusion: Place the open vial inside a larger jar containing Hexane (antisolvent). Seal

the outer jar.

Observation: Harvest needle-like crystals after 3-5 days.

References & Data Sources

o Synthesis & Application in PROTACSs:

o Discovery and Optimization of Potent PROTAC Degraders of Phosphoinositide 3-Kinase
with Significant in Vivo Anticancer Efficacy.

o Source: Journal of Medicinal Chemistry (ACS Publications), 2025.[2]
e Benchmark Structure (8-Hydroxyquinoline):
o Crystal structure of 8-hydroxyquinoline: a new monoclinic polymorph.
o Source: Acta Crystallographica Section E, 2014.[3]
e Benchmark Structure (Quinazolinones):

o Crystal structures of 6-nitroquinazolin-4(3H)-one, 6-aminoquinazolin-4(3H)-one...
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o Source: IUCrData, 2021.

e Chemical Data & ldentifiers:

o PubChem CID: 53427707 (6-Bromo-4-methylquinazoline core).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [Structural Characterization Guide: 6-Bromo-4-
methylquinazolin-8-ol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11758162#x-ray-crystallography-data-for-6-bromo-4-
methylquinazolin-8-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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